molecular formula C9H11N3 B037558 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine CAS No. 112581-74-5

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B037558
CAS No.: 112581-74-5
M. Wt: 161.2 g/mol
InChI Key: CMVBAPBWJKFPEA-UHFFFAOYSA-N
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Description

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is known for its significant applications in medicinal chemistry and material science due to its unique structural properties and potential biological activities .

Mechanism of Action

Target of Action

It is known that pyrimidines, a class of compounds to which this compound belongs, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine may interact with its targets to modulate their activities, leading to changes in cellular processes.

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidines , it can be inferred that this compound may affect pathways related to inflammation and immune response.

Result of Action

Given the anti-inflammatory effects of pyrimidines , it can be inferred that this compound may lead to a reduction in inflammation and modulation of immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Uniqueness

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Biological Activity

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of methyl groups at positions 2, 5, and 7 enhances its lipophilicity and potentially influences its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In vitro Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were tested against various cancer cell lines. Notably, compounds exhibited IC50 values below 80 μM against MGC-803 cells, indicating moderate antiproliferative activity. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase through the regulation of ERK signaling pathways .
CompoundCell LineIC50 (μM)Mechanism
H12MGC-803<80Apoptosis induction
14MCF-73.01ERK pathway inhibition
16A5490.03Anticancer activity

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been investigated. Derivatives have shown significant activity against various bacterial strains:

  • Synthesis and Testing : New derivatives synthesized from 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine demonstrated promising antimicrobial effects with varying degrees of potency against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of hepatitis C virus (HCV) and other viral pathogens:

  • Inhibition Studies : Recent findings indicate that specific derivatives exhibit considerable inhibitory effects against HCV with low cytotoxicity. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo scaffold can enhance antiviral efficacy .
CompoundVirus TargetedActivityCytotoxicity
Derivative AHCVHighLow
Derivative BHSV-1ModerateLow

Case Studies

  • Anticancer Evaluation : A study evaluated a new series of pyrazolo[1,5-a]pyrimidines for their anticancer properties against multiple cell lines (MCF-7, HepG2). One compound exhibited an IC50 value of 0.09 μM against MCF-7 cells, significantly outperforming traditional chemotherapeutics .
  • Antiviral Screening : Another investigation focused on the antiviral effects of pyrazolo derivatives against HCV. Compounds demonstrated selectivity indices greater than 10, indicating a favorable therapeutic window .

Properties

IUPAC Name

2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVBAPBWJKFPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394165
Record name 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-74-5
Record name 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.7 g of 3-amino-5-methylpyrazole, 13 ml of acetylacetone and 50 ml of isopropanol is heated under reflux for 3 hours. After distilling isopropanol off, the residue is dissolved in dichloromethane, washed with water and dried over anhydrous magnesium sulfate when chloroform is distilled off, 12.7 g of the title compound is obtained as crystals. mp. 70°-73° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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